6-(Benzyloxy)pyridazin-3(2H)-one
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Overview
Description
6-(Benzyloxy)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by a benzyloxy group attached to the sixth position of the pyridazine ring and a hydroxyl group at the third position. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)pyridazin-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-chloropyridazine with benzyl alcohol in the presence of a base, such as potassium carbonate, to form the benzyloxy derivative. The hydroxyl group can be introduced through subsequent hydrolysis or other suitable reactions .
Industrial Production Methods: Industrial production of 6-(Benzyloxy)pyridazin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
6-(Benzyloxy)pyridazin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various physiological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
- 6-Phenylpyridazin-3-ol
- 6-Methoxypyridazin-3-ol
- 6-(4-Methylbenzyloxy)pyridazin-3-ol
Comparison: 6-(Benzyloxy)pyridazin-3-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
3605-12-7 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-phenylmethoxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O2/c14-10-6-7-11(13-12-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14) |
InChI Key |
PTQPYHINVBWZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NNC(=O)C=C2 |
Origin of Product |
United States |
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